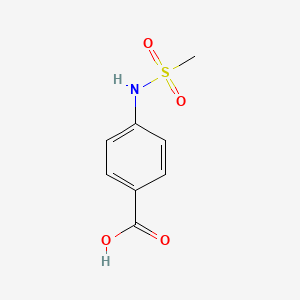

4-(Methylsulfonamido)benzoic acid

Beschreibung

Historical Context and Early Research on Benzoic Acid Derivatives in Chemical Sciences

The journey of benzoic acid and its derivatives began in the 16th century. wikipedia.orgchemeurope.comredox.combritannica.com Early pioneers in chemistry, including Nostradamus in 1556, first described the dry distillation of gum benzoin, a resin that is a natural source of benzoic acid. wikipedia.orgchemeurope.comredox.comacs.org However, it was not until 1832 that Justus von Liebig and Friedrich Wöhler elucidated the chemical structure of benzoic acid, a foundational achievement in organic chemistry. wikipedia.orgchemeurope.com Later in 1875, the antifungal properties of benzoic acid were discovered by Salkowski, paving the way for its use as a preservative. wikipedia.orgchemeurope.com

The initial industrial-scale production of benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide, a process that often resulted in chlorinated benzoic acid derivatives. wikipedia.orgchemeurope.com Modern manufacturing has since shifted to the catalytic oxidation of toluene, a more environmentally friendly method that yields a purer product. wikipedia.orgchemeurope.combritannica.comacs.org

Throughout the years, the study of benzoic acid derivatives has expanded significantly, revealing a wide array of biological activities. Research has demonstrated that various derivatives possess anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, making them a focal point in medicinal chemistry and materials science. ymerdigital.compreprints.orgijcrt.org

Current Research Landscape and Emerging Areas of Investigation for the 4-(Methylsulfonamido)benzoic Acid Scaffold

The this compound scaffold has emerged as a significant area of contemporary research. A chemical scaffold refers to the core structure of a molecule, which can be systematically modified to create a library of related compounds for various applications, including drug discovery. nih.gov

The synthesis of this compound itself is well-documented, often prepared from ethyl 4-aminobenzoate (B8803810) and methanesulfonyl chloride. prepchem.com This compound serves as a crucial intermediate in the synthesis of more complex molecules. For instance, it is a building block in the creation of certain herbicides.

Beyond its role in agriculture, the this compound scaffold is being investigated for its therapeutic potential. Studies have indicated that compounds incorporating this structure can exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. The unique combination of a carboxylic acid and a sulfonamide group on a benzene (B151609) ring provides a framework for designing molecules with specific biological targets. The investigation into derivatives continues, with related structures like 2-chloro-4-(methylsulfonyl)benzoic acid also being important intermediates in herbicide synthesis. googleapis.comgoogle.combldpharm.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H9NO4S | epa.govuni.lu |

| Average Mass | 215.22 g/mol | epa.gov |

| Monoisotopic Mass | 215.025229 g/mol | epa.gov |

| Melting Point | 268-271 °C | sigmaaldrich.com |

Table 2: Chemical Compounds Mentioned

| Compound Name | Other Names |

|---|---|

| This compound | 4-[(Methylsulfonyl)amino]benzoic acid, N-(4-carboxyphenyl)methanesulfonamide |

| Benzoic acid | Benzenecarboxylic acid, Carboxybenzene |

| Methanesulfonyl chloride | Mesyl chloride |

| Ethyl 4-aminobenzoate | Benzocaine |

| 2-chloro-4-(methylsulfonyl)benzoic acid | |

| Toluene | Methylbenzene |

| Gum benzoin | |

| Benzotrichloride | Trichloromethyl benzene |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(methanesulfonamido)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-14(12,13)9-7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROHFTOYGFCJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30290674 | |

| Record name | 4-(Methylsulfonamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7151-76-0 | |

| Record name | 4-(Methylsulfonamido)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007151760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7151-76-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(Methylsulfonamido)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30290674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methanesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLSULFONAMIDO)BENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHN43WS7FF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Strategies and Chemical Derivatization of 4 Methylsulfonamido Benzoic Acid

Advanced Methodologies for the Preparation of 4-(Methylsulfonamido)benzoic Acid

The synthesis of this compound, a key intermediate in the creation of various biologically active compounds, can be achieved through several strategic pathways. These methods focus on precursor selection, reaction optimization, and the use of catalytic approaches to enhance efficiency and yield.

The selection of appropriate starting materials is critical for the successful synthesis of this compound. A common and effective precursor is ethyl 4-aminobenzoate (B8803810). prepchem.com In a typical procedure, ethyl 4-aminobenzoate is reacted with methanesulfonyl chloride in the presence of a base, such as pyridine, in a solvent like dichloromethane. prepchem.com The reaction is initially cooled to 0°C during the addition of methanesulfonyl chloride and then allowed to proceed at room temperature. prepchem.com Subsequent hydrolysis of the resulting ethyl ester yields this compound.

Another synthetic route starts from p-aminobenzoic acid. researchgate.net In this method, p-aminobenzoic acid is dissolved in water, and the pH is adjusted to 8-9 with an aqueous sodium carbonate solution. 4-Methoxybenzenesulfonyl chloride is then added, and the reaction is stirred at room temperature. researchgate.net Acidification of the reaction mixture with hydrochloric acid precipitates the desired product. researchgate.net

Optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This can involve adjusting parameters such as temperature, reaction time, and the choice of solvent and base. beilstein-journals.orgresearchgate.net For instance, in the synthesis of a related compound, 2-chloro-4-(methylsulfonyl)benzoic acid, the crude product is purified by recrystallization from hot anhydrous methanol (B129727). google.com Machine learning and high-throughput experimentation are increasingly being used to accelerate the optimization of reaction conditions. beilstein-journals.org

Table 1: Precursors for this compound Synthesis

| Precursor | Reagents | Key Conditions |

|---|---|---|

| Ethyl 4-aminobenzoate | Methanesulfonyl chloride, Pyridine, Dichloromethane | Cooled to 0°C during addition, then room temperature |

| p-Aminobenzoic acid | 4-Methoxybenzenesulfonyl chloride, Sodium carbonate, Water | pH 8-9, room temperature |

| 2-Chloro-4-methylsulfonyltoluene | Nitric acid, Oxygen, Catalyst | High temperature and pressure |

Catalytic methods offer a more efficient and environmentally friendly approach to the synthesis of this compound and its derivatives. For example, the synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid, an important intermediate for herbicides, can be achieved through the catalytic oxidation of 2-chloro-4-methylsulfonyltoluene. google.com This reaction is carried out in an autoclave using nitric acid and a catalyst, under oxygen pressure and elevated temperatures. google.com The use of a catalyst allows for a reduction in the amount of nitric acid required, thereby minimizing the production of harmful NOx gases. google.com

Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide, can also be employed to facilitate reactions in two-phase systems, which can improve reaction rates and product yields. google.com These catalysts are particularly useful in reactions involving an inorganic base and a non-polar aprotic solvent. google.com

Synthesis of Novel Analogs and Conjugates of this compound

The core structure of this compound provides a versatile scaffold for the synthesis of novel analogs and conjugates with a wide range of potential applications.

The design of new analogs often involves in silico docking studies to predict how modifications to the parent molecule will affect its interaction with a biological target. nih.govnih.gov For instance, in the development of inhibitors for glycerol-3-phosphate acyltransferase (GPAT), a key enzyme in fat synthesis, docking studies of 2-(octanesulfonamido)benzoic acid revealed an unoccupied hydrophobic pocket near the C-4 and C-5 positions of the benzoic acid ring. nih.govnih.gov This led to the design of analogs with hydrophobic substituents at these positions, which were predicted to have improved inhibitory activity. nih.govnih.gov

Structural modifications are guided by the principle of enhancing the desired biological activity while minimizing off-target effects. This often involves exploring the steric and electronic effects of different substituents. nih.gov For example, the introduction of bulky and rigid groups like biphenyl (B1667301) can enhance binding to a hydrophobic pocket, while the addition of polar groups like hydroxyl or fluoro can decrease activity if the target site is nonpolar. nih.govnih.gov

A variety of chemical reactions can be used to modify the functional groups of this compound and its precursors. The carboxylic acid group can be converted to an ester or an amide, while the sulfonamido group can be further functionalized. ub.eduvanderbilt.eduorganic-chemistry.org

One common derivatization technique is the Suzuki-Miyaura coupling reaction, which can be used to introduce aryl groups. nih.gov For example, bromo-substituted anthranilates can be coupled with various aryl boronic acids to generate a diverse library of analogs. nih.gov

The conversion of alcohols to sulfonic esters (mesylates, tosylates) is a useful functional group interconversion that proceeds without affecting the stereochemistry of the carbon atom. ub.edu These sulfonates are excellent leaving groups and can be readily displaced by nucleophiles to introduce a wide range of functionalities. ub.eduvanderbilt.edu

Table 2: Functional Group Interconversions

| Starting Functional Group | Target Functional Group | Reagents |

|---|---|---|

| Alcohol | Sulfonic Ester (Mesylate/Tosylate) | Mesyl chloride or Tosyl chloride, Pyridine |

| Sulfonic Ester | Alkyl Halide | Lithium halides (LiCl, LiBr, LiI) |

| Carboxylic Acid | Ester | Alcohol, Acid catalyst |

| Amide | Nitrile | Dehydrating agents (e.g., POCl₃, TsCl) |

| Halide/Sulfonate | Azide | Azide anion |

Green Chemistry Principles in the Synthesis of this compound and its Derivatives

The principles of green chemistry aim to design chemical processes that are more environmentally friendly by reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.net

In the context of synthesizing this compound and its derivatives, several green chemistry strategies can be employed. The use of catalytic reactions, as mentioned earlier, is a key principle of green chemistry as it reduces the need for stoichiometric reagents and can lead to milder reaction conditions. google.comyoutube.com

Solvent selection is another important consideration. Whenever possible, hazardous organic solvents should be replaced with greener alternatives such as water or acetic acid. youtube.com For example, some reactions can be carried out in water, which is a non-toxic and abundant solvent. youtube.com

Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is a central concept in green chemistry. researchgate.net Reactions with high atom economy generate less waste. For instance, addition reactions are generally more atom-economical than substitution or elimination reactions.

Furthermore, the development of one-pot or tandem reactions, where multiple transformations are carried out in a single reaction vessel without isolating intermediates, can significantly reduce solvent usage and waste generation. imperial.ac.uk The use of microwave irradiation can also be a greener alternative to conventional heating, as it can lead to shorter reaction times and increased energy efficiency. researchgate.net

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally responsible.

Biological and Pharmacological Investigations of 4 Methylsulfonamido Benzoic Acid and Its Structural Analogs

Medicinal Chemistry Approaches Utilizing the 4-(Methylsulfonamido)benzoic Acid Moiety

The inherent characteristics of the this compound structure make it a versatile scaffold for drug design and development.

Scaffold-Based Drug Design and Lead Optimization

Scaffold-based drug design is a strategy that utilizes a core molecular structure, or scaffold, which is then modified to enhance biological activity and optimize pharmacokinetic properties. The this compound moiety has been effectively used in this manner. For instance, researchers have used "scaffold morphing," a medicinal chemistry tool for molecular backbone replacements, to create novel molecules with improved properties while maintaining the primary potency. nih.gov This approach has led to the discovery of new chemical entities with potential for treating both drug-sensitive and drug-resistant tuberculosis. nih.gov

Lead optimization often involves the use of isosteres, which are functional group replacements that preserve target binding while improving aspects of absorption, distribution, metabolism, and excretion (ADME). edx.org Classical isosteres are similar in size, while non-classical isosteres, or bioisosteres, maintain the electronic and hydrogen bonding properties of the original group. edx.org An example of lead optimization can be seen in the development of 3-sulfonamido benzoic acid derivatives as P2Y14 receptor antagonists. nih.gov Based on a known potent antagonist, researchers designed and synthesized a series of new compounds, one of which, compound 25l, demonstrated significantly improved antagonistic activity and binding affinity. nih.gov

Pharmacophore Development and Chemical Space Exploration

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. This model then guides the exploration of chemical space to find new, structurally diverse compounds with the desired activity. The development of metallofragments, which are inert metal complexes, is one approach to expand the three-dimensionality of fragment libraries used in fragment-based drug discovery (FBDD). rsc.org These metallofragments occupy a unique and underrepresented area of fragment space compared to traditional organic fragment libraries. rsc.org This strategy allows for the discovery of novel bioactive molecules by accessing previously unexplored chemical space. rsc.org

Elucidation of Biological Activities and Therapeutic Potential

Investigations into this compound and its analogs have revealed a spectrum of biological activities, highlighting their therapeutic potential in various disease areas.

Anti-inflammatory Activity and Related Mechanisms of Action

Derivatives of benzoic acid have demonstrated notable anti-inflammatory effects. For example, 2-Hydroxy-4-methoxy benzoic acid has been shown to protect the liver from carbon tetrachloride-induced toxicity in rats by reducing inflammatory cytokines and inducing defensive enzyme activities. nih.gov Similarly, a series of 3-sulfonamido benzoic acid derivatives were designed as antagonists for the P2Y14 receptor, a potential target for inflammatory diseases like acute lung injury. nih.gov One of these derivatives, compound 25l, significantly reduced the inflammatory response in a mouse model of acute lung injury by lowering the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov

The anti-inflammatory mechanism of some benzoic acid derivatives is linked to the inhibition of phosphodiesterase 4 (PDE4), an enzyme that regulates inflammatory responses. nih.gov Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP), which in turn modulates the production of pro- and anti-inflammatory cytokines. nih.govmdpi.com

Enzyme Inhibition Profiles and Target Identification (e.g., PDE4, metabolic enzymes)

The this compound scaffold has been instrumental in developing inhibitors for various enzymes. A significant target is phosphodiesterase-4 (PDE4), an enzyme family that degrades the second messenger cyclic AMP (cAMP). mdpi.com Elevated cAMP levels can suppress the activity of immune and inflammatory cells. nih.govresearchgate.net Consequently, PDE4 inhibitors are explored for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. nih.govmdpi.com The PDE4B subtype, in particular, is highly expressed in immune cells and the lungs, making it a key target for anti-inflammatory and antifibrotic therapies. nih.gov

Beyond PDE4, derivatives of this compound have been investigated as inhibitors of other enzymes. For instance, certain benzoic acid derivatives have been synthesized and evaluated as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes, which are involved in steroid metabolism. nih.gov Specifically, 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid was identified as a potent inhibitor of the human type 2 isozyme. nih.gov

| Compound/Analog | Target Enzyme | Biological Effect | Reference |

| 3-Sulfonamido benzoic acid derivatives | P2Y14 Receptor | Antagonism, Anti-inflammatory | nih.gov |

| General Benzoic Acid Derivatives | Phosphodiesterase 4 (PDE4) | Inhibition, Anti-inflammatory | nih.govmdpi.com |

| 4-(4-(phenylaminocarbonyl)benzoyl)benzoic acid | Steroid 5 alpha-reductase isozyme 2 | Inhibition | nih.gov |

| 4-[(Methylsulfonyl)amino]benzoic acid | Beta-lactamase | Inhibition | drugbank.com |

Antimicrobial and Antibiofilm Efficacy Studies

Benzoic acid and its derivatives are recognized for their antimicrobial properties. preprints.org They are commonly used as preservatives in food and beverages due to their ability to inhibit the growth of bacteria and yeasts. preprints.org Studies have shown that benzoic acid can inhibit the formation of biofilms by pathogens like Salmonella Typhimurium in a concentration-dependent manner. preprints.orgresearchgate.net

Structural analogs have also been investigated for their antimicrobial potential. For example, thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid have demonstrated specific antimicrobial activities against a range of bacteria, including multidrug-resistant strains. nih.gov The efficacy of these compounds is dependent on the nature and position of substituents on the benzene (B151609) ring. nih.gov

Furthermore, some benzoic acid derivatives have shown efficacy against Staphylococcus aureus biofilms. nih.govmdpi.com 4-Ethoxybenzoic acid, for instance, was found to inhibit up to 87% of biofilm formation and acted synergistically with the antibiotic vancomycin. nih.gov The mechanism for this activity may involve altering the hydrophobicity of the bacterial cell membrane. nih.gov

| Compound/Analog | Microorganism | Activity | Key Findings | Reference |

| Benzoic Acid | Salmonella Typhimurium | Antibiofilm | Concentration-dependent inhibition of biofilm biomass. | preprints.orgresearchgate.net |

| Thioureides of 2-(4-chlorophenoxymethyl)benzoic acid | Various bacteria and Candida spp. | Antimicrobial | Broad-spectrum activity, with MIC values ranging from 32 to 1024 µg/mL. | nih.gov |

| 4-Ethoxybenzoic acid | Staphylococcus aureus | Antibiofilm | Inhibited up to 87% of biofilm formation; synergistic with vancomycin. | nih.gov |

| Salicylaldehyde, Vanillin, α-methyl-trans-cinnamaldehyde, trans-4-nitrocinnamic acid | Staphylococcus aureus | Antibiofilm | Significant biofilm inhibition (15-92%) at concentrations of 1-10 mg/mL. | mdpi.com |

Antiviral Effects and Related Biological Pathways

Derivatives of this compound have been investigated for their potential antiviral activities. A study focused on the structural evolution of 4-(4-(1,3-dioxoisoindolin-2-yl)phenylsulfonamido)benzoic acid, a known inhibitor of the enterovirus life cycle, led to the synthesis of novel 4-substituted sulfonamidobenzoic acid derivatives. nih.gov Two of these compounds demonstrated significant activity against the coxsackievirus B3 (CVB3) Nancy strain, with IC50 values of 4.29 µM and 4.22 µM, respectively. nih.gov These values indicate a slightly superior potency compared to the reference compound. nih.gov The mechanism of action for this class of compounds is believed to involve binding to the viral capsid, which induces conformational changes that interfere with the virus's ability to attach to host cell receptors. nih.gov A thermostability assay confirmed that these active compounds are indeed capsid binders, as they increased the temperature required for heat inactivation of CVB3. nih.gov

Further research into benzoic acid derivatives has identified compounds with activity against the influenza A virus. mdpi.comnih.gov One such derivative, NC-5, demonstrated inhibitory effects on both influenza A/FM/1/47 (H1N1) and the oseltamivir-resistant mutant A/FM/1/47-H275Y (H1N1-H275Y). nih.gov The 50% effective concentrations (EC50) were determined to be 33.6 µM for H1N1 and 32.8 µM for the resistant strain. nih.gov Mechanistic studies suggest that NC-5 may inhibit the neuraminidase (NA) activity of the virus, which is crucial for the release of new virus particles from infected host cells. mdpi.comnih.gov This inhibition of NA activity, along with the suppression of viral protein expression in the later stages of biosynthesis, points to a multi-faceted antiviral action. nih.gov

Table 1: Antiviral Activity of this compound Analogs

| Compound/Analog | Virus | Assay | Result (IC50/EC50) | Reference |

|---|---|---|---|---|

| 4-substituted sulfonamidobenzoic acid derivative (Compound 4) | Coxsackievirus B3 (CVB3) | Viral Yield Reduction | 4.29 µM | nih.gov |

| 4-substituted sulfonamidobenzoic acid derivative (Compound 7a) | Coxsackievirus B3 (CVB3) | Viral Yield Reduction | 4.22 µM | nih.gov |

| NC-5 | Influenza A (H1N1) | Cell-based assay | 33.6 µM | nih.gov |

| NC-5 | Oseltamivir-resistant Influenza A (H1N1-H275Y) | Cell-based assay | 32.8 µM | nih.gov |

Other Emerging Biological Applications (e.g., chondrogenesis induction)

Beyond antiviral applications, there is emerging interest in the broader biological potential of related structures, such as in the field of regenerative medicine. For instance, Bone Morphogenetic Protein-4 (BMP-4) has been identified as a significant factor in promoting chondrogenesis, the process of cartilage formation. nih.gov BMP-4 stimulates the synthesis of key components of the cartilage matrix, namely type II collagen and aggrecan, which can aid in the healing of articular cartilage defects. nih.gov It has also been observed to suppress chondrogenic hypertrophy, which helps in maintaining the integrity of the newly formed cartilage. nih.gov The successful delivery of BMP-4 to a site of cartilage injury is considered a promising therapeutic strategy for cartilage regeneration. nih.gov While direct studies linking this compound to chondrogenesis are not prevalent, the exploration of small molecules that can influence such biological pathways remains an active area of research.

Molecular Interactions and Target Engagement of this compound Derivatives

Ligand-Protein Binding Studies

The interaction of this compound derivatives with proteins is a key aspect of their biological activity. Studies on substituted benzoic acids have shown that their binding affinity to proteins like bovine serum albumin (BSA) is influenced by the nature and position of substituents on the aromatic ring. nih.gov Spectrofluorimetric titration has been used to determine the equilibrium constants of binding, revealing that the electron-density distribution in the aromatic ring plays a crucial role in albumin affinity. nih.gov

In the context of antiviral activity, derivatives of 4-substituted sulfonamidobenzoic acid have been shown to act as capsid binders for enteroviruses. nih.gov A thermostability assay demonstrated that active compounds change the heat inactivation profile of coxsackievirus B3, suggesting direct interaction with the viral capsid. nih.gov This binding is thought to induce conformational changes that prevent the virus from attaching to host cell receptors. nih.gov

Similarly, for influenza virus inhibitors, benzoic acid derivatives have been designed to target the neuraminidase (NA) protein. mdpi.com The design of these molecules often considers the "150-cavity" present in some NA subtypes, a loop of amino acids near the active site. mdpi.com By fitting into this cavity, the inhibitors can block the enzymatic activity of NA, which is essential for viral propagation. mdpi.com

Modulation of Cellular Pathways and Signaling Cascades

Derivatives of this compound can modulate various cellular pathways. For instance, certain substituted sulfamoyl benzamidothiazole structures have been found to specifically enhance the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. nih.gov NF-κB is a critical signaling cascade involved in inflammatory responses and cell survival.

In the context of cancer research, inhibitors targeting the Keap1-Nrf2 protein-protein interaction have been developed from 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N'-diacetic acids. nih.gov The Keap1-Nrf2-ARE pathway is a major regulator of cellular responses to oxidative stress. nih.gov By inhibiting the interaction between Keap1 and Nrf2, these compounds can lead to the activation of Nrf2 and the subsequent transcription of downstream antioxidant genes like GSTM3, HMOX2, and NQO1. nih.gov

Furthermore, some benzoic acid derivatives have been shown to influence the expression of viral proteins during infection. The compound NC-5, an anti-influenza agent, was found to suppress the expression levels of nucleoprotein (NP) and matrix protein 1 (M1) during the later stages of viral biosynthesis. nih.gov This suggests an interference with the cellular machinery hijacked by the virus for its replication.

Structure-Activity Relationship (SAR) Analysis for Optimized Bioactivity

Systematic Structural Modifications and Activity Correlations

The systematic modification of the this compound scaffold has been a key strategy in optimizing its biological activity. Structure-activity relationship (SAR) studies have provided valuable insights into the chemical features required for potent effects.

For a series of substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation, SAR studies revealed the importance of a 2,5-dimethylphenyl substituent on the thiazole (B1198619) ring and a benzoyl-4-(sulfonylpiperidine) substituent at the 2-amino position of the thiazole. nih.gov Modifications at other positions were explored to understand the tolerance for structural changes. For example, the introduction of bromo substituents was well-tolerated, while spacing the 2,5-dimethyl substituent away from the thiazole ring with a methylene (B1212753) unit resulted in a loss of activity, suggesting the need for a bi-aryl conformation. nih.gov

In the development of Keap1-Nrf2 protein-protein interaction inhibitors, a series of 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N'-diacetic acids with various substituents at the C-2 position of the benzene or naphthalene (B1677914) core were synthesized and evaluated. nih.gov This systematic approach led to the discovery that a naphthalene scaffold with a 2-(4-fluorobenzyloxy) substitution resulted in the most potent inhibition. nih.gov

Table 2: SAR Insights for this compound Analogs

| Compound Series | Key Structural Feature for Activity | Effect of Modification | Reference |

|---|---|---|---|

| Substituted sulfamoyl benzamidothiazoles (NF-κB activators) | 2,5-dimethylphenyl on thiazole ring, benzoyl-4-(sulfonylpiperidine) at 2-amino position | Spacing the 2,5-dimethyl group away from the thiazole ring leads to inactivity. | nih.gov |

| 1,4-bis(arylsulfonamido)benzene/naphthalene-N,N'-diacetic acids (Keap1-Nrf2 inhibitors) | Naphthalene scaffold with 2-(4-fluorobenzyloxy) substitution | Introduction of diverse O-linked fragments at the C2 position offers opportunities for further optimization. | nih.gov |

Identification of Key Structural Features for Efficacy

The efficacy of this compound and its analogs is intrinsically linked to specific structural motifs that govern their interaction with biological targets. Structure-activity relationship (SAR) studies on related compounds have elucidated several key features crucial for their activity. The fundamental scaffold consists of a benzoic acid ring substituted with a sulfonamido linker.

For analogs exhibiting inhibitory activity against enzymes like β-lactamase, the core structure of a benzene ring with 1,4-substituted carboxyl and sulfamoyl groups is vital. Modifications at various sites on this scaffold have been shown to significantly impact potency. For instance, in a series of substituted sulfamoyl benzamidothiazoles, the nature of the substituent on the amine of the sulfonamide group (site F) and the substituent on the thiazole ring (site A) were found to be critical for activity.

In the context of antimicrobial properties, structural analogs derived from 4-aminobenzoic acid (PABA) demonstrate that minimal structural alterations can lead to significant changes in biological activity. mdpi.com The conversion of the amino group into a Schiff base with various aromatic aldehydes can introduce or enhance antimicrobial and cytotoxic properties. mdpi.com The nature of the aldehyde used for this derivatization plays a crucial role in tuning the specific activity profile of the resulting compound. mdpi.com

Furthermore, in a series of benzoic acid derivatives evaluated for sirtuin inhibitory activity, the relative positions of the functional groups on the benzene ring were found to be critical. For example, having a dimethylamino group and a carboxylic acid group in a para-position was essential for Sir2p inhibitory activity. The size and charge of the substituent also played a significant role, with bulky, non-charged groups enhancing inhibitory activity.

Preclinical Pharmacological Assessment

In Vitro Efficacy and Selectivity Profiling

The in vitro pharmacological profile of this compound and its structural analogs has been investigated across various biological targets, revealing a spectrum of activities including antimicrobial and enzyme inhibitory actions.

As a β-lactamase inhibitor, this compound has been shown to target β-lactamase from Staphylococcus aureus and the class C β-lactamase from Escherichia coli. mdpi.com These enzymes are responsible for conferring bacterial resistance to penicillin and cephalosporin (B10832234) antibiotics. mdpi.com

Structural analogs have also demonstrated significant in vitro efficacy. For instance, a series of 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives were synthesized and evaluated for their antibacterial activity. Several compounds within this series exhibited potent and selective inhibitory activity against Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) as low as 0.25–0.5 µg/mL. nih.gov Notably, these compounds were found to be non-toxic to Vero cells, indicating a favorable selectivity index. nih.gov

In another study, Schiff base derivatives of 4-aminobenzoic acid were synthesized and screened for their antimicrobial and cytotoxic potential. mdpi.com These compounds displayed a broad spectrum of activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA) with MIC values starting from 15.62 µM, moderate antimycobacterial activity (MIC ≥ 62.5 µM), and potent antifungal properties (MIC ≥ 7.81 µM). mdpi.com Some of these derivatives also exhibited notable cytotoxicity against the HepG2 cancer cell line, with IC50 values of 15.0 µM or higher. mdpi.com

The following tables summarize the in vitro efficacy of some structural analogs of this compound.

Table 1: In Vitro Antibacterial Activity of 4-oxoquinazolin-3(4H)-yl)benzoic acid Derivatives nih.gov

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 4a | Staphylococcus aureus | 0.25-0.5 |

| 4b | Staphylococcus aureus | 0.25-0.5 |

| 6'a | Staphylococcus aureus | 0.25-0.5 |

| 6'b | Staphylococcus aureus | 0.25-0.5 |

| 6'h | Staphylococcus aureus | 0.25-0.5 |

| 6'i | Staphylococcus aureus | 0.25-0.5 |

Table 2: In Vitro Antimicrobial and Cytotoxic Activity of Schiff Base Derivatives of 4-Aminobenzoic Acid mdpi.com

| Activity | Target | Potency |

|---|---|---|

| Antibacterial | Methicillin-resistant Staphylococcus aureus | MIC ≥ 15.62 µM |

| Antimycobacterial | Mycobacterium spp. | MIC ≥ 62.5 µM |

| Antifungal | Various fungi | MIC ≥ 7.81 µM |

In Vivo Pharmacodynamic Studies and Therapeutic Responses

While in vivo data for this compound itself is limited in the public domain, studies on its structural analogs have demonstrated promising pharmacodynamic effects and therapeutic responses in various animal models.

In a study investigating the anti-inflammatory potential of novel 4-methylsulfonylphenyl derivatives, which share the methylsulfonylphenyl moiety with the title compound, significant in vivo activity was observed. nih.gov These compounds were evaluated for their ability to inhibit carrageenan-induced paw edema in rats. The most promising compounds demonstrated a clear preferential inhibition of COX-2 over COX-1, and one compound achieved a 71% inhibition of inflammation in the in vivo model. nih.gov

Another study focused on the analgesic activity of 5-acetamido-2-hydroxy benzoic acid derivatives in mice. nih.gov These analogs, when administered at doses of 20 and 50 mg/kg, reduced acetic acid-induced writhing by 74% and 75%, respectively, indicating significant anti-nociceptive effects. nih.gov

Furthermore, the therapeutic potential of benzoic acid itself has been explored in a murine model of acute campylobacteriosis. nih.gov Oral administration of benzoic acid was found to alleviate clinical symptoms, particularly diarrhea and wasting, and reduce pro-inflammatory immune responses in the intestinal tract and systemically. nih.gov

In the context of neurological disorders, sulfonamide derivatives of para-aminobenzoic acid were assessed for their neuropharmacological effects. mdpi.com In a rat model of scopolamine-induced amnesia, these compounds showed an improvement in cognitive function. mdpi.com

A novel β-lactam-metallo-β-lactamase inhibitor, BP1, which incorporates a cephalosporin scaffold, has demonstrated in vivo efficacy in a preclinical model. Co-administration of BP1 with the carbapenem (B1253116) antibiotic meropenem (B701) was highly effective in reducing the bacterial load of carbapenem-resistant Enterobacterales.

These in vivo studies on structurally related compounds highlight the potential of the this compound scaffold and its analogs to elicit therapeutic responses in various pathological conditions, including inflammation, pain, infectious diseases, and neurological disorders.

Computational Chemistry and Cheminformatics Applied to 4 Methylsulfonamido Benzoic Acid

Molecular Modeling and Simulation Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding the three-dimensional structure of 4-(Methylsulfonamido)benzoic acid and how it interacts with its environment, particularly with biological macromolecules like proteins.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein. This technique is fundamental in structure-based drug design.

For this compound, docking studies can elucidate its potential as an inhibitor of various enzymes. The compound is listed as a ligand in the Protein Data Bank (PDB), indicating its interaction with specific biological targets. For instance, it has been identified in complex with Class C beta-lactamase from Escherichia coli, a protein that confers resistance to penicillin and cephalosporin (B10832234) antibiotics. drugbank.com Docking simulations help to visualize and analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the protein's active site.

While direct docking studies on this compound are specific, broader research on related structures provides a framework for its potential interactions. For example, molecular modeling studies on derivatives of 4-methylbenzenesulfonamide, a structurally similar scaffold, have been used to design and predict their binding modes as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key target in cancer therapy. nih.gov In a similar vein, docking studies on various benzoic acid derivatives against the main protease of SARS-CoV-2 have been conducted to evaluate their potential as antiviral agents, validating the docking protocol by redocking a known co-crystallized ligand. nih.gov These studies highlight the importance of functional groups, like the carboxyl and sulfonamido groups on this compound, in forming key interactions with amino acid residues in a target's binding pocket. nih.gov

Table 1: Protein Data Bank (PDB) Entries for this compound

| PDB ID | Target Protein | Organism |

| 2hds | Class C beta-lactamase | Escherichia coli |

| 5rsv | Class C beta-lactamase | Escherichia coli |

| 7ft9 | Class C beta-lactamase | Escherichia coli |

| 7gq7 | Class C beta-lactamase | Escherichia coli |

| Data sourced from DrugBank. drugbank.com |

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on the conformational flexibility and dynamics of molecules like this compound. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of atoms over time, revealing how the molecule flexes, rotates, and interacts with its surroundings.

MD simulations performed on protein-benzoic acid complexes have demonstrated the stability and compactness of these systems. nih.gov Analyses such as the root-mean-square deviation (RMSD) and radius of gyration derived from these simulations confirm the stability of the complexes. nih.gov Such studies reveal that interactions including hydrogen bonding and hydrophobic contacts are crucial for the optimal binding of benzoic acid derivatives within the active sites of proteins. nih.gov Furthermore, MD studies on benzoic acid in confined spaces have shown that geometric constraints can significantly impact molecular aggregation and the organization of hydrogen bond networks. researchgate.net This information is vital for understanding how this compound might behave in the crowded and confined environment of a protein's binding site.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide insights into molecular orbitals, charge distributions, and chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT is valuable for predicting a wide range of molecular properties, including reactivity parameters.

For benzoic acid derivatives, DFT computations have been employed to analyze their quantum chemical reactivity. nih.gov By applying Koopmans' theorem, researchers can estimate ionization potentials and electron affinities from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that a molecule is more reactive. These calculations can help predict the reactivity of this compound and its derivatives, aiding in the design of new compounds with desired electronic properties. nih.gov

Computational conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule and their relative energies. This is crucial as a molecule's biological activity is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site.

For sulfonamides related to this compound, such as 4-(4-Methylbenzenesulfonamido)benzoic acid, crystallographic studies have provided precise data on their solid-state conformation. nih.gov These studies reveal key structural parameters like torsion and dihedral angles. For example, in its N,N-dimethylformamide solvate, 4-(4-Methylbenzenesulfonamido)benzoic acid adopts a folded conformation defined by a C-S-N-C torsion angle of -64.55° and a dihedral angle of 83.367° between its two benzene (B151609) rings. nih.gov Computational energy minimization, using methods like DFT, can be used to explore the potential energy surface of this compound in the gas phase or in solution, identifying low-energy conformers and the barriers to their interconversion.

Table 2: Conformational Data of a Structurally Related Compound

| Compound | Parameter | Value |

| 4-(4-Methylbenzenesulfonamido)benzoic acid | C—S—N—C Torsion Angle | -64.55 (17)° |

| Dihedral Angle between Benzene Rings | 83.367 (6)° | |

| Data from a crystallographic study of the N,N-dimethylformamide monosolvate. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Development

QSAR and QSPR are cheminformatics methods that attempt to correlate the chemical structure of compounds with their biological activity (QSAR) or physicochemical properties (QSPR) using statistical models. These models, once validated, can be used to predict the activity or properties of new, untested compounds.

While specific QSAR models for this compound are not widely published, studies on broader classes of related compounds demonstrate the approach. For instance, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of the bacterial enzyme β-ketoacyl-ACP synthase III (FabH) have identified key molecular descriptors that govern their inhibitory activity. nih.gov These studies revealed that antibacterial activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, such as a hydroxyl group, was also found to be conducive to activity, while certain heteroatoms could decrease it. nih.gov

Predictive Modeling for Biological Activities

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational chemistry. While specific QSAR models exclusively for this compound are not extensively documented in publicly available research, numerous studies on structurally related benzoic acid and sulfonamide derivatives provide a strong framework for understanding its potential biological activities.

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological effect. These models are built by analyzing a series of compounds with known activities and identifying the physicochemical properties, or "descriptors," that are most influential. These descriptors can include parameters related to hydrophobicity (e.g., LogP), electronics (e.g., Hammett constants), and sterics (e.g., molar refractivity).

For instance, QSAR studies on benzoylaminobenzoic acid derivatives, which share a similar structural backbone with this compound, have been conducted to understand their potential as inhibitors of enzymes like beta-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis. nih.gov These studies have revealed that factors such as hydrophobicity, aromaticity, and the presence of specific functional groups are critical for inhibitory activity. nih.gov

The insights gained from such studies on related compounds can be extrapolated to predict the potential biological activities of this compound. Based on its structure, it is plausible that it could be modeled for activities such as antibacterial, antifungal, or even as a modulator of protein-protein interactions. The presence of both a carboxylic acid and a sulfonamide group provides multiple points for potential interaction with biological targets.

Table 1: Examples of Predictive Modeling Studies on Related Compounds

| Compound Class | Target/Activity | Key Findings from Predictive Modeling |

| Benzoylaminobenzoic acid derivatives | Antibacterial (FabH inhibitors) | Increased hydrophobicity and aromaticity correlate with higher inhibitory activity. nih.gov |

| Aryl sulfonamide derivatives | Anticancer (Mcl-1 inhibitors) | The position and nature of substituents on the chiral center significantly impact binding affinity. qub.ac.uk |

| Benzoic acid derivatives | Antifungal (CYP53 inhibitors) | Structural elements conferring increased antifungal activity were identified through docking and SAR. nih.gov |

| Benzoic acid derivatives | Proteostasis modulation | In silico studies suggested that specific substitutions facilitate binding to cathepsins B and L. nih.gov |

This table is for illustrative purposes and is based on studies of derivatives and related compounds.

Computational Screening and Virtual Library Design

Computational screening, also known as virtual screening, is a powerful technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. The this compound scaffold can serve as an excellent starting point for such in silico endeavors.

In a typical virtual screening workflow, a three-dimensional model of the target protein is used. A library of compounds, which can be either commercially available or virtually generated, is then "docked" into the active site of the protein. Docking algorithms predict the preferred orientation of the ligand within the active site and estimate the binding affinity.

The this compound structure can be used as a "scaffold" in these virtual libraries. This means that a large number of virtual compounds can be generated by adding various functional groups and substituents to the core structure. This process allows for the systematic exploration of the chemical space around the parent molecule to identify derivatives with potentially improved activity and selectivity.

For example, in the design of novel inhibitors, the benzoic acid moiety of this compound could be explored for its potential to form key hydrogen bonds or salt bridges with amino acid residues in a target's active site. The methylsulfonamido group can also participate in hydrogen bonding and its orientation can be crucial for fitting into specific pockets of the binding site.

The design of virtual libraries based on this scaffold can be guided by the principles of fragment-based drug discovery. In this approach, small, simple molecules (fragments) that bind to the target are identified, and then grown or linked together to create more potent leads. The this compound molecule itself can be considered a fragment that could be elaborated upon.

Furthermore, in silico studies on various benzoic acid derivatives have demonstrated the utility of this scaffold in targeting a range of biological processes. For example, benzoic acid derivatives have been investigated as potential antivirals against SARS-CoV-2 main protease through molecular docking studies. nih.gov

Table 2: Application of Computational Screening for Benzoic Acid-Related Scaffolds

| Screening Type | Target | Scaffold/Library Focus | Outcome |

| Molecular Docking | SARS-CoV-2 Main Protease | Benzoic acid derivatives | Identification of potential antiviral candidates. nih.gov |

| Similarity-based Virtual Screening | Fungal CYP53 | Benzoic acid derivatives | Discovery of new antifungal agents. nih.gov |

| In Silico Study | Cathepsins B and L | Benzoic acid derivatives | Putative binders identified for proteostasis modulation. nih.gov |

This table illustrates the application of computational screening to scaffolds related to this compound.

Metabolism and Biotransformation Pathways of 4 Methylsulfonamido Benzoic Acid

In Vivo Metabolic Fate and Metabolite Identification

While specific in vivo studies detailing the complete metabolic fate of 4-(methylsulfonamido)benzoic acid are not extensively documented in the reviewed literature, its structural similarity to benzoic acid allows for predictions of its metabolic pathway. Benzoic acid is known to be metabolized and detoxified in humans primarily through conjugation with glycine (B1666218). researchgate.net Given this, it is highly probable that this compound undergoes similar biotransformation processes.

It is important to note that a related compound, 4-methylsulfonyl-2-nitrobenzoic acid, is recognized as an environmental transformation product of the herbicide Mesotrione (B120641). nih.gov This indicates that the methylsulfonyl benzoic acid moiety can be a stable metabolite in biological or environmental systems.

Enzymatic Biotransformation Mechanisms

The enzymatic biotransformation of compounds like this compound involves a series of well-defined reactions catalyzed by various enzymes. These reactions are crucial for the detoxification and elimination of foreign compounds from the body. slideshare.net

Phase I Metabolic Reactions

Phase I metabolism typically involves oxidation, reduction, and hydrolysis reactions that prepare the compound for Phase II conjugation. nih.gov These reactions are primarily catalyzed by the cytochrome P450 (CYP450) family of enzymes. nih.gov For a substituted benzoic acid, potential Phase I reactions could include hydroxylation of the aromatic ring, although specific data for this compound is limited. The primary purpose of these reactions is to introduce or unmask polar functional groups, which can then serve as sites for Phase II conjugation. nih.gov

Phase II Conjugation Pathways (e.g., Glycine Conjugation)

Phase II conjugation reactions are the principal pathways for the metabolism of benzoic acid and its derivatives. researchgate.net These reactions involve the attachment of endogenous molecules to the xenobiotic, significantly increasing its water solubility and facilitating its excretion. researchgate.net

Glycine Conjugation: The most prominent Phase II pathway for benzoic acids is conjugation with the amino acid glycine. nih.govepa.gov This two-step enzymatic process occurs in the mitochondria of liver and kidney cells. researchgate.netresearchgate.net

Activation: The carboxylic acid group of the benzoic acid derivative is first activated to a CoA thioester, a reaction catalyzed by an acyl-CoA ligase. researchgate.net

Conjugation: The resulting acyl-CoA intermediate then reacts with glycine, catalyzed by glycine N-acyltransferase, to form the corresponding N-acylglycine conjugate. researchgate.netresearchgate.net

The rate of glycine conjugation can be influenced by the chemical structure of the substituted benzoic acid, including factors like lipid solubility and the steric bulk of the substituents. nih.govepa.gov Studies on various substituted benzoic acids have shown that the extent of glycine conjugation can vary, with more lipophilic and less sterically hindered compounds generally showing higher rates of conjugation. nih.govepa.gov

Other Conjugation Pathways: Besides glycine conjugation, other Phase II pathways such as glucuronidation and sulfation are common for many xenobiotics. researchgate.netdrughunter.com Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), and sulfation, mediated by sulfotransferases (SULTs), are major routes for the detoxification and elimination of a wide variety of compounds. researchgate.netdrughunter.com While direct evidence for the glucuronidation or sulfation of this compound is not available, the presence of the carboxylic acid group makes it a potential substrate for these pathways. hmdb.ca

Interactions with Endogenous Metabolic Systems and Processes

The metabolism of xenobiotics like this compound can interact with and impact endogenous metabolic pathways. The high demand for co-factors such as glycine for conjugation can potentially affect other metabolic processes that rely on these molecules. researchgate.net

For instance, the extensive use of glycine in the detoxification of benzoic acid has been a subject of study, particularly in the context of its therapeutic use to manage hyperammonemia by providing a pathway for waste nitrogen disposal. nih.gov This highlights a direct interaction with nitrogen metabolism.

Furthermore, some benzoic acid derivatives have been investigated for their potential to inhibit enzymes involved in steroid metabolism, such as steroid 5α-reductase. nih.gov While this specific activity is not documented for this compound itself, it illustrates how compounds of this class can interact with and modulate endogenous enzyme systems. The metabolism of certain drugs can also be influenced by the inhibition or induction of metabolic enzymes like CYPs and UGTs by other compounds, leading to drug-drug interactions. mdpi.com

Advanced Characterization Techniques and Analytical Method Development for 4 Methylsulfonamido Benzoic Acid

Solid-State Characterization: Crystallography and Polymorphism

Solid-state properties are fundamental to the behavior and application of a chemical compound. Crystallographic techniques provide unparalleled insight into the three-dimensional arrangement of molecules, which governs the macroscopic properties of the material.

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute structure of a crystalline solid. While a specific crystal structure for 4-(methylsulfonamido)benzoic acid is not available in the reviewed literature, analysis of the closely related derivative, 4-(4-methylbenzenesulfonamido)benzoic acid (as a N,N-dimethylformamide monosolvate), provides significant insight into the expected structural features. nih.gov

The analysis of this analog reveals a monoclinic crystal system. nih.gov A key conformational feature is the folded nature of the molecule, defined by the C-S-N-C torsion angle. In the case of the p-tolyl derivative, this angle is -64.55(17)°. nih.gov The two aromatic rings are significantly inclined relative to each other, with a dihedral angle of 83.367(6)°. nih.gov A similar non-planar orientation is observed in 4-benzenesulfonamidobenzoic acid, where the two aromatic rings are inclined at 45.36(15)°. nih.govresearchgate.net

Crucially, the crystal packing is stabilized by a network of intermolecular hydrogen bonds. These interactions typically involve the carboxylic acid group and the sulfonamide group. For instance, in the solvated p-tolyl derivative, N-H···O and O-H···O hydrogen bonds link adjacent molecules, forming a chain structure. nih.gov Such hydrogen-bonding motifs are characteristic of carboxylic acids, which often form dimeric structures.

Table 1: Crystallographic Data for 4-(4-Methylbenzenesulfonamido)benzoic acid N,N-dimethylformamide monosolvate nih.gov

| Parameter | Value |

| Formula | C₁₄H₁₃NO₄S·C₃H₇NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (Assumed from common settings, not explicitly stated) |

| a (Å) | 8.0953 (10) |

| b (Å) | 25.151 (3) |

| c (Å) | 8.8840 (11) |

| β (°) | 98.010 (1) |

| Volume (ų) | 1791.1 (4) |

| Z | 4 |

Powder X-Ray Diffraction and Polymorphic Forms

Powder X-ray diffraction (PXRD) is an essential tool for the characterization of polycrystalline materials and is particularly vital for identifying and distinguishing different polymorphic forms. Polymorphs are different crystalline structures of the same compound, which can exhibit distinct physical and chemical properties.

The PXRD pattern is a fingerprint of a specific crystalline phase. The existence of polymorphism is confirmed when different samples of a compound produce distinctly different diffraction patterns. While no specific studies on the polymorphism of this compound were found, the principles of PXRD analysis would be directly applicable. Each potential polymorph would yield a unique pattern of diffraction peaks (in terms of 2θ angle and relative intensity), allowing for phase identification and quantification.

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide definitive structural confirmation. Although specific experimental spectra for this exact compound are not detailed in the available literature, the expected chemical shifts can be predicted based on its constituent functional groups and data from similar structures. docbrown.info

¹H NMR: The spectrum would be expected to show four distinct signals:

A singlet for the methyl (CH₃) protons of the sulfonamide group.

A pair of doublets in the aromatic region, corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene (B151609) ring.

A broad singlet for the acidic proton of the carboxylic acid (COOH) group, which may exchange with trace water in the solvent.

A singlet for the sulfonamide (NH) proton.

¹³C NMR: The spectrum would reveal six distinct carbon signals:

One signal for the methyl carbon.

Four signals for the aromatic carbons, with two having approximately double the intensity due to the molecular symmetry.

One signal for the carboxylic acid carbonyl carbon, typically found at the most downfield position. docbrown.info

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, is used to identify the functional groups within a molecule by detecting their characteristic vibrational frequencies. nih.gov The spectra for this compound would be dominated by absorptions from the carboxylic acid and sulfonamide moieties. Data from the related compound N-p-tolysulfonyl-4-aminobenzoic acid shows characteristic peaks that can be used as a reference. nih.gov

Key expected vibrational modes include:

O-H Stretch: A very broad band in the IR spectrum, typically centered around 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.

N-H Stretch: A moderate absorption around 3200-3300 cm⁻¹.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band for the carboxylic acid carbonyl group, typically found around 1680-1710 cm⁻¹.

S=O Stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the sulfonyl group (O=S=O), expected around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

Table 2: Selected IR Absorption Bands for N-p-tolysulfonyl-4-aminobenzoic acid nih.gov

| Wavenumber (cm⁻¹) | Intensity | Tentative Assignment |

| 3423, 3198 | Strong | N-H and O-H Stretching |

| 2928, 2510 | Strong, Medium | C-H and Carboxylic O-H Stretching |

| 1693 | Very Strong | C=O Stretching (Carboxylic Acid) |

| 1607 | Strong | C=C Aromatic Ring Stretching |

| 1334, 1159 | Strong, Very Strong | Asymmetric and Symmetric SO₂ Stretching |

Raman spectroscopy would provide complementary information, being particularly sensitive to the symmetric vibrations of the sulfonyl group and the aromatic ring. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and formula. High-resolution mass spectrometry (HRMS) measures m/z with very high accuracy, enabling the unambiguous determination of the elemental composition.

For this compound (C₈H₉NO₄S), the exact monoisotopic mass is 215.02522 Da. uni.luepa.gov HRMS analysis would confirm this mass with high precision. The technique can detect various adducts of the molecular ion, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

Electron ionization mass spectrometry would likely lead to characteristic fragmentation patterns. libretexts.org Key fragmentation pathways would involve the cleavage of bonds adjacent to the functional groups, such as:

Loss of the hydroxyl radical (•OH, 17 Da) from the carboxylic acid.

Loss of the carboxyl group (•COOH, 45 Da). docbrown.info

Cleavage of the S-N bond or S-C bond.

Loss of the methyl radical (•CH₃, 15 Da) or the entire sulfonylmethyl group.

Table 3: Predicted HRMS Adducts for this compound (C₈H₉NO₄S) uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₈H₁₀NO₄S]⁺ | 216.03250 |

| [M+Na]⁺ | [C₈H₉NNaO₄S]⁺ | 238.01444 |

| [M-H]⁻ | [C₈H₈NO₄S]⁻ | 214.01794 |

| [M+K]⁺ | [C₈H₉KNO₄S]⁺ | 253.98838 |

Chromatographic and Separative Methods for Purity and Quantification

The determination of purity and the precise quantification of this compound rely heavily on chromatographic and separative techniques. These methods are essential for resolving the target analyte from potential impurities, starting materials, and by-products that may be present in a sample. The choice of method depends on the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and speed.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility and high efficiency make it the preferred method for purity assessment and quantification in pharmaceutical and chemical industries. echemi.com

The development of a robust HPLC method involves the systematic optimization of several key parameters to achieve the desired separation. For this compound, a reversed-phase HPLC (RP-HPLC) approach is typically the most effective. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

Stationary Phase Selection: A C18 (octadecylsilane) column is a common and effective initial choice for the separation of benzoic acid derivatives due to its hydrophobic nature, which provides good retention for aromatic compounds. longdom.org Columns with different specifications, such as particle size (e.g., 5 µm) and dimensions (e.g., 150 x 4.6 mm), can be selected to balance separation efficiency and analysis time. longdom.org

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier.

Organic Modifier: Acetonitrile (B52724) or methanol (B129727) are common organic solvents used to elute the compound from the column. The proportion of the organic modifier is adjusted to control the retention time of the analyte. ekb.egthaiscience.info

Aqueous Buffer: A buffer is used to control the pH of the mobile phase. Since this compound is an acidic compound, maintaining a pH below its pKa (approximately 4-5) will suppress its ionization and lead to better retention and peak shape. Buffers such as phosphate (B84403) or acetate (B1210297) are commonly employed. thaiscience.info For example, a mobile phase could consist of a mixture of 0.1% phosphoric acid in water (as mobile phase A) and acetonitrile (as mobile phase B). longdom.org

Detection: UV detection is well-suited for this compound due to the presence of the aromatic ring, which absorbs UV light. The detection wavelength is typically set at the absorbance maximum of the compound to ensure high sensitivity. ust.edu For similar benzoic acid derivatives, detection wavelengths around 230-234 nm have been proven effective. longdom.orgthaiscience.info

Method Validation: Once developed, the HPLC method must be validated according to established guidelines (e.g., International Council for Harmonisation - ICH) to ensure its suitability for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The demonstration that the detector response is directly proportional to the analyte concentration over a specific range.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The following table summarizes typical validation parameters for an HPLC method developed for a compound structurally similar to this compound.

Table 1: Illustrative HPLC Method Validation Parameters

| Parameter | Typical Specification | Finding for a Similar Compound |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9998 longdom.org |

| Accuracy (% Recovery) | 98.0 - 102.0% | 98.92 - 102.04% thaiscience.info |

| Precision (% RSD) | ≤ 2.0% | Intra-day: 0.85 - 1.05% thaiscience.info |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.1007 µg/mL longdom.org |

Gas Chromatography (GC) and Capillary Electrophoresis

Gas Chromatography (GC):

Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of acidic compounds like this compound by GC can be challenging. The high polarity of the carboxylic acid and the N-H group can lead to poor peak shape (tailing) and potential thermal degradation in the hot injector and column. researchgate.net

To overcome these issues, derivatization is often a necessary step. researchgate.net This process involves chemically modifying the analyte to increase its volatility and thermal stability. Common derivatization strategies for carboxylic acids include:

Esterification: Converting the carboxylic acid to its corresponding ester (e.g., methyl ester) using reagents like methanol with an acid catalyst or tetramethylammonium (B1211777) hydroxide. researchgate.net

Silylation: Reacting the acidic proton with a silylating agent, such as hexamethyldisilazane (B44280) (HMDS) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a less polar trimethylsilyl (B98337) (TMS) derivative. researchgate.net

Once derivatized, the compound can be analyzed using a standard GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection. The choice of GC column is also critical, with mid-polarity columns often providing good separation for such derivatives.

Capillary Electrophoresis (CE):

Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) is the most suitable mode. In CZE, the separation occurs in a buffer-filled capillary. As an acidic compound, this compound will be negatively charged at a pH above its pKa and will migrate towards the anode. The separation is influenced by factors such as the charge-to-size ratio of the analyte.

Key parameters to optimize in a CZE method include:

Background Electrolyte (BGE): The composition, concentration, and pH of the BGE are critical for achieving separation. A buffer with a pH that ensures the analyte is in its ionized form is essential. Borate or phosphate buffers are commonly used. nih.gov

Applied Voltage: Higher voltages generally lead to faster separations, but can also generate Joule heating, which may affect resolution.

Capillary: The dimensions (length and internal diameter) and any internal coating of the capillary influence the efficiency and analysis time.

Detection: UV-Vis detection is commonly used in CE, similar to HPLC. nih.gov

CE can be a powerful alternative to HPLC for purity and quantification studies, especially for resolving closely related impurities. nih.govnih.gov

Intellectual Property and Patent Landscape of 4 Methylsulfonamido Benzoic Acid and Its Applications

Analysis of Existing Patents and Patent Applications

A review of the patent literature indicates that 4-(Methylsulfonamido)benzoic acid and its closely related analogues are key building blocks in the production of certain herbicides and active pharmaceutical ingredients (APIs). The patents generally cover methods of preparation, novel derivatives, and their specific applications.

A significant area of patent activity involves the use of 4-(methylsulfonyl)benzoic acid derivatives in the synthesis of triketone herbicides. For instance, patents EP0478390B1 and US5079381A describe the preparation of 2-substituted-4-methylsulfonyl-benzoic acids as intermediates for a class of herbicidal compounds. google.comgoogle.com These patents, assigned to Stauffer Chemical Company, detail methods for producing these intermediates, which are then reacted to form the final herbicidal products. Similarly, patent WO1995013265A1 discloses an improved process for preparing these herbicidal intermediates, highlighting ongoing efforts to refine synthesis and improve efficiency. reachemchemicals.com More recently, a patent filed by Gharda Chemicals Limited outlines a process for the synthesis of the herbicide mesotrione (B120641), which involves 2-nitro-4-methylsulfonyl benzoic acid as a key intermediate. google.com

In the pharmaceutical realm, derivatives of this compound are important in the synthesis of the atypical antipsychotic drug Amisulpride. A patent application from Lupin Limited (US 2013/0096319 A1) describes a novel and efficient process for preparing Amisulpride, which proceeds through a 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid intermediate. google.comnih.gov This indicates a focus on developing more economical and higher-yielding synthetic routes for established drugs.

The following interactive table summarizes key patents related to this compound and its derivatives, showcasing the primary assignees and the scope of their inventions.

Interactive Data Table: Key Patents Related to this compound and its Derivatives

| Patent Number | Title | Assignee | Application/Use |

| EP0478390B1 | Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates | Stauffer Chemical Company | Intermediate for herbicides google.com |

| US5079381A | Method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates | Stauffer Chemical Company | Intermediate for herbicides google.com |

| WO1995013265A1 | Improved method for the preparation of 4-methylsulfonyl-benzoic acid derivatives and intermediates | (Not specified in result) | Intermediate for herbicides reachemchemicals.com |

| Justia Patent (unspecified number) | Process for synthesis of mesotrione | Gharda Chemicals Limited | Intermediate for the herbicide mesotrione google.com |

| US 2013/0096319 A1 | Process for preparation of amisulpride | Lupin Limited | Intermediate for the antipsychotic drug Amisulpride google.comnih.gov |

| CN104557639B | Method of preparing 2-nitro-4-methylsulfonyl benzoic acid | (Not specified in result) | Synthesis of 2-nitro-4-methylsulfonyl benzoic acid nih.gov |

| US-8748413-B2 | Benzoic acid, benzoic acid derivatives and heteroaryl carboxylic acid conjugates of hydrocodone, prodrugs, methods of making and use thereof | Kempharm Inc | Abuse-deterrent prodrugs of hydrocodone frontiersin.org |

Strategic Implications for Future Research and Development

The existing patent landscape for this compound and its derivatives offers several strategic insights for future research and development endeavors.

Opportunities in Process Chemistry: A significant portion of the patent literature focuses on improving the synthesis of intermediates like 2-nitro-4-methylsulfonyl benzoic acid and its derivatives. google.comgoogle.comreachemchemicals.comgoogle.comnih.gov This suggests that there are still opportunities for innovation in process chemistry. Future research could focus on developing more sustainable and cost-effective synthetic routes, potentially utilizing green chemistry principles, novel catalysts, or continuous flow manufacturing processes. reachemchemicals.com Such improvements would be highly valuable to manufacturers of agrochemicals and pharmaceuticals.